Kinase Selectivity: CSNK2A Inhibition Among Pyridylmethyl-Thioether Pyrimidines
A series of pyridylmethyl-thioether pyrimidines were profiled for CSNK2A (casein kinase 2 alpha) inhibition via in-cell NanoBRET target engagement assay [1]. Compound 4o, the closest published analog bearing a 4-methoxyphenyl substituent, exhibited an IC50 of 6.0 µM against CSNK2A with an aqueous kinetic solubility of 200 µM [1]. In contrast, the 4-fluorophenyl analog 4n showed reduced solubility (140 µM) and weaker potency (IC50 8.0 µM), while the variant with an alternative R-group (4p) gave an IC50 of 14.0 µM with solubility of 200 µM [1]. These data demonstrate that the 4-methoxyphenyl substituent in this scaffold simultaneously improves target engagement and maintains favorable solubility, a dual optimization not achieved by the 4-fluorophenyl or other alkyl/aryl replacements evaluated [1].
| Evidence Dimension | CSNK2A inhibition potency (in-cell NanoBRET) and kinetic solubility |
|---|---|
| Target Compound Data | Analog 4o (4-methoxyphenyl): IC50 = 6.0 µM, solubility = 200 µM |
| Comparator Or Baseline | Analog 4n (4-fluorophenyl): IC50 = 8.0 µM, solubility = 140 µM; Analog 4p (other R-group): IC50 = 14.0 µM, solubility = 200 µM |
| Quantified Difference | 4o vs 4n: 1.33-fold potency improvement and 43% higher solubility; 4o vs 4p: 2.33-fold potency improvement at equal solubility |
| Conditions | In-cell CSNK2A NanoBRET target engagement assay; kinetic solubility measured in aqueous buffer (pH 7.4) |
Why This Matters
For procurement decisions in kinase inhibitor programs, the 4-methoxyphenyl analog (the scaffold of the target compound) offers a measurable balance of target engagement and developability that 4-fluorophenyl and other variants cannot simultaneously match.
- [1] Table 3, Pyridylmethyl analogs: CSNK2A IC50 and aqueous solubility data. Pharmaceuticals (Basel) 2024, 17(3), 306. PMC10976173. https://pmc.ncbi.nlm.nih.gov/articles/PMC10976173/table/pharmaceuticals-17-00306-t003/ View Source
